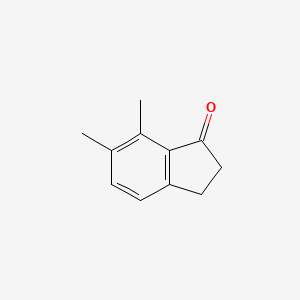

6,7-Dimethyl-2,3-dihydro-1H-inden-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-7-3-4-9-5-6-10(12)11(9)8(7)2/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTBGPYPJDUCRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC2=O)C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348759 | |

| Record name | 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16440-98-5 | |

| Record name | 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Trajectory and Initial Discoveries Pertaining to Dihydroindenones

The exploration of dihydroindenones, also known as indanones, dates back over a century, with the first preparations appearing in the early 20th century. researchgate.net The development of synthetic routes to these compounds has been closely linked to the advancement of organic chemistry, particularly in the realm of cyclization reactions.

One of the most fundamental and enduring methods for synthesizing the indanone core is the intramolecular Friedel-Crafts acylation. researchgate.netbeilstein-journals.org This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acid chloride. The first synthesis of the parent 1-indanone (B140024), reported in 1927, utilized the reaction of phenylpropionic acid chloride with aluminum chloride. beilstein-journals.org Over the decades, numerous modifications and improvements to this method have been developed, including the use of various Lewis and Brønsted acids as catalysts. researchgate.netorgsyn.org

Another significant approach to indanone synthesis is the Nazarov cyclization, which involves the acid-catalyzed electrocyclic ring closure of divinyl ketones. beilstein-journals.org While this method is powerful for creating substituted indanones, the regioselectivity can sometimes be a challenge.

The historical development of dihydroindenone synthesis has been driven by the recognition of the indanone scaffold as a key structural motif in many biologically active molecules and natural products. This has spurred continuous efforts to devise more efficient, selective, and environmentally benign synthetic strategies. researchgate.netd-nb.info

Structural Significance and Positional Isomerism Within Dimethyl 2,3 Dihydro 1h Inden 1 Ones

The structure of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one consists of the fundamental 2,3-dihydro-1H-inden-1-one framework with two methyl groups attached to the 6th and 7th positions of the benzene (B151609) ring. The precise location of these methyl groups is critical as it defines the molecule as a specific positional isomer among a variety of possible dimethyl-2,3-dihydro-1H-inden-1-ones.

Below is a comparative table of some known dimethyl-2,3-dihydro-1H-inden-1-one isomers:

| Isomer | CAS Number | Molecular Formula | Key Structural Feature |

| This compound | 16440-98-5 | C₁₁H₁₂O | Methyl groups at positions 6 and 7 of the aromatic ring. |

| 4,7-Dimethyl-2,3-dihydro-1H-inden-1-one | 24654-68-0 | C₁₁H₁₂O | Methyl groups at positions 4 and 7 of the aromatic ring. ontosight.aiuni.edu |

| 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one | 7549-39-5 | C₁₁H₁₂O | Methyl groups at positions 5 and 6 of the aromatic ring. |

| 2,6-Dimethyl-2,3-dihydro-1H-inden-1-one | 66309-83-9 | C₁₁H₁₂O | One methyl group on the aromatic ring (position 6) and one on the cyclopentanone (B42830) ring (position 2). |

The specific substitution pattern of this compound, with adjacent methyl groups on the benzene ring, is expected to influence its reactivity in electrophilic aromatic substitution reactions, directing incoming electrophiles to the C4 and C5 positions. Furthermore, the steric bulk of the methyl group at the 7-position, ortho to the carbonyl-fused ring junction, may have subtle effects on the conformation of the five-membered ring.

Current Academic Research Trends and Emerging Areas for 6,7 Dimethyl 2,3 Dihydro 1h Inden 1 One

Classical Retrosynthetic Approaches to the 2,3-Dihydro-1H-inden-1-one Scaffold

Traditional methods for synthesizing the indanone framework have been well-established, providing reliable, albeit sometimes harsh, routes to these valuable compounds.

Intramolecular Friedel-Crafts Acylation of Phenylpropanoic Acid Precursors

One of the most common and enduring methods for preparing 1-indanones is the intramolecular Friedel-Crafts cyclization of 3-arylpropanoic acids or their corresponding acid chlorides. nih.govnih.gov This reaction typically involves the use of a strong acid catalyst to promote the electrophilic acylation of the aromatic ring.

The direct dehydrative cyclization of 3-arylpropanoic acids is often more challenging than the cyclization of the more reactive acid chlorides. nih.gov However, the direct cyclization is preferred from a green chemistry perspective as it generates water as the only byproduct, whereas the two-step process involving acid chlorides produces a significant amount of toxic and corrosive waste. nih.gov Historically, these direct cyclizations required severe experimental conditions, such as high temperatures (up to 250 °C in solvents like o-chlorobenzene) and long reaction times. nih.gov

Various acidic catalysts have been employed for this transformation, including polyphosphoric acid, methanesulfonic acid, and Lewis acids like aluminum chloride. nih.govresearchgate.net For instance, the first synthesis of the parent 1-indanone (B140024) was achieved in 90% yield from phenylpropionic acid chloride using aluminum chloride in benzene (B151609). nih.gov More recently, catalysts such as terbium triflate (Tb(OTf)₃) have been shown to be effective for the cyclization of 3-arylpropionic acids at elevated temperatures. nih.gov

| Catalyst/Reagent | Conditions | Yield | Reference |

| Aluminum chloride | Benzene, reflux | 90% | nih.gov |

| Nafion®-H | Benzene, reflux | 90% | nih.gov |

| Tb(OTf)₃ | o-chlorobenzene, 250 °C | up to 74% | nih.gov |

| Trifluoromethanesulfonic acid (TfOH) | 80 °C, Microwave | Complete conversion | nih.gov |

Palladium-Catalyzed Carbonylative Cyclization Strategies

Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, and the construction of the indanone scaffold is no exception. Carbonylative cyclization strategies offer a distinct approach to forming the five-membered ring. These methods often involve the use of carbon monoxide (CO) as a carbonyl source and a palladium catalyst to facilitate the cyclization of a suitable precursor.

For example, multisubstituted 1-indanones can be synthesized in a one-pot fashion through a palladium-catalyzed Heck reaction followed by an ethylene (B1197577) glycol-promoted aldol-type annulation. liv.ac.uk This cascade process allows for the formation of complex indanones from readily available starting materials. Another approach involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides, which has been shown to produce indanones in good to excellent yields. organic-chemistry.org More recent developments include a palladium-catalyzed C-H annulation reaction of o-bromobenzaldehydes with norbornene derivatives to directly form the indanone skeleton under mild conditions. nih.gov These strategies highlight the versatility of palladium catalysis in constructing the indanone core through various mechanistic pathways, including those that proceed via oxidative addition, migratory insertion of CO, and reductive elimination. researchgate.net

Contemporary and Environmentally Benign Synthetic Protocols

In response to the growing need for sustainable chemical processes, recent research has focused on developing more efficient and environmentally friendly methods for synthesizing indanones.

Metal-Catalyzed Cyclization Reactions for Indanone Formation

A variety of transition metals beyond palladium have been utilized to catalyze the formation of the indanone ring system. Rhodium catalysts, for instance, have been employed in the carbonylative arylation of alkynes with arylboroxines under a carbon monoxide atmosphere to produce indanones. iyte.edu.tr Nickel-catalyzed reductive cyclization of enones has also proven to be an effective method for generating indanones with high enantiomeric induction. organic-chemistry.org Furthermore, ruthenium has been used to catalyze the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives to yield 1-indanones. organic-chemistry.org These metal-catalyzed approaches offer alternative pathways to indanones, often with unique selectivity and functional group tolerance. researchgate.netrsc.org

| Metal Catalyst | Reaction Type | Key Features | Reference |

| Rhodium | Carbonylative arylation of alkynes | Utilizes arylboroxines under CO atmosphere | iyte.edu.tr |

| Nickel | Reductive cyclization of enones | High enantiomeric induction | organic-chemistry.org |

| Ruthenium | Cyclization of 2-alkyl-1-ethynylbenzenes | Involves a 1,5-hydrogen shift | organic-chemistry.org |

| Iron | Carbene/alkyne metathesis | Synthesis of indeno[1,2-c]furan core | rsc.org |

Microwave and High-Intensity Ultrasound-Assisted Synthesis

Non-conventional energy sources like microwaves (MW) and high-intensity ultrasound (US) have been successfully applied to the synthesis of 1-indanones, often leading to significant rate enhancements and improved yields. nih.gov These techniques provide an alternative to conventional heating methods and can promote reactions under milder conditions.

Microwave-assisted synthesis, in particular, has been shown to be highly effective for the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. nih.govruc.dk For example, the cyclization of 3-(4-methoxyphenyl)propionic acid using trifluoromethanesulfonic acid as a catalyst at 110 °C under microwave irradiation was complete in just 30 minutes, a significant improvement over conventional heating methods. nih.gov Microwave heating can lead to higher yields in shorter reaction times compared to traditional methods. nih.govanton-paar.com

Ultrasound has also been utilized to promote the synthesis of indanones. While perhaps not as universally applied as microwave irradiation for this specific transformation, sonication can enhance reaction rates and efficiency in certain cases. nih.gov A comparative study of microwave, ultrasound, and a Q-tube™ reactor for the synthesis of a library of 1-indanones via intramolecular Friedel-Crafts acylation demonstrated the efficacy of these non-conventional techniques. nih.gov

| Technique | Catalyst/Reagent | Temperature (°C) | Time (min) | Conversion/Yield | Reference |

| Microwave (MW) | TfOH | 110 | 30 | Complete conversion | nih.gov |

| Ultrasound (US) | TfOH | Room Temp. | 60 | - | nih.gov |

| Microwave (MW) | Metal triflate in ionic liquid | - | Short reaction time | Good yields | ruc.dk |

Stereoselective and Enantioselective Synthesis Pathways for Chiral Indanone Analogs

The development of asymmetric methods to produce chiral indanone analogs is of significant interest due to their prevalence in biologically active molecules. acs.orgrsc.org Several catalytic strategies have been established to introduce chirality with high levels of enantioselectivity.

One prominent method is the palladium-catalyzed asymmetric intramolecular reductive-Heck reaction. acs.orgfigshare.com This approach allows for the synthesis of enantiomerically enriched 3-substituted indanones from readily available precursors. Another powerful strategy involves the rhodium-catalyzed asymmetric intramolecular 1,4-addition of boronic acid derivatives to enones, which provides access to a variety of enantioenriched 3-aryl-1-indanone derivatives with high yields and excellent enantioselectivities. organic-chemistry.org Nickel-catalyzed reductive cyclization of enones has also proven effective for producing indanones with high enantiomeric induction. organic-chemistry.org

A modular, two-step approach combining an asymmetric carbonyl-ene reaction with an intramolecular palladium-catalyzed Heck cyclization has been developed for the construction of chiral indanones. acs.orgthieme-connect.com This method utilizes silyloxyallenes and 2-substituted aromatic aldehydes to generate substituted indanones with excellent transfer of stereochemistry from a chiral carbinol intermediate. acs.orgthieme-connect.com These advanced catalytic systems provide versatile and efficient routes to optically active indanone scaffolds, which are crucial building blocks in medicinal chemistry.

| Methodology | Catalyst/Ligand System | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Reductive-Heck Reaction | Palladium catalyst with chiral ligands | 2'-Halochalcones | Provides enantiomerically enriched 3-substituted indanones. | acs.orgfigshare.com |

| Asymmetric Intramolecular 1,4-Addition | Rhodium catalyst with MonoPhos chiral ligand | Pinacolborane chalcone (B49325) derivatives | High yields and excellent enantioselectivities (up to 95% ee) for 3-aryl-1-indanones. | organic-chemistry.org |

| Nickel-Catalyzed Reductive Cyclization | Nickel catalyst | Enones | Affords a wide array of indanones in high enantiomeric induction. | organic-chemistry.org |

| Asymmetric Carbonyl-Ene / Heck Cyclization | Scandium catalyst (for ene reaction) / Palladium catalyst (for Heck) | Silyloxyallenes and 2-halobenzaldehydes | Modular two-step process with excellent chirality transfer from a chiral carbinol intermediate. | acs.orgthieme-connect.com |

Derivatization Strategies for this compound

The derivatization of this compound can be approached by targeting either the aromatic ring or the positions alpha to the carbonyl group. The two methyl groups on the benzene ring are electron-donating, which activates the ring towards electrophilic aromatic substitution. The carbonyl group, being a deactivating group, and the fused cyclopentanone (B42830) ring will also influence the regioselectivity of these reactions.

The directing effects of the powerful activating methyl groups are expected to dominate. Halogenation would likely occur at the positions most activated by both methyl groups and least deactivated by the carbonyl function. The available positions for substitution on the aromatic ring are C-4 and C-5. The C-4 position is ortho to the C-7 methyl group and para to the C-6 methyl group, making it highly activated. Similarly, the C-5 position is ortho to the C-6 methyl group and meta to the C-7 methyl group. Therefore, electrophilic halogenation is predicted to yield a mixture of 4-halo and 5-halo derivatives.

General methods for the halogenation of activated aromatic rings, such as reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), could be employed. researchgate.netrsc.org For electron-rich aromatic systems, mild conditions are often sufficient to achieve halogenation. researchgate.net

Beyond halogenation, other functional groups can be introduced onto the this compound scaffold through various reactions.

Electrophilic Aromatic Substitution:

Nitration: Using standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid), a nitro group can be introduced onto the aromatic ring. The regioselectivity would be governed by the same principles as halogenation, likely favoring substitution at the C-4 and C-5 positions.

Friedel-Crafts Acylation and Alkylation: The activated aromatic ring is susceptible to Friedel-Crafts reactions. Introducing an acyl or alkyl group would also be expected to occur at the C-4 or C-5 positions.

Reactions at the Carbonyl Group and α-Position:

Aldol (B89426) Condensation: The methylene (B1212753) group at the C-2 position, being alpha to the carbonyl, is acidic and can be deprotonated by a base. The resulting enolate can react with various electrophiles, most commonly aldehydes, in an aldol condensation reaction to form 2-benzylidene-1-indanones. iyte.edu.tr

Reduction: The carbonyl group can be reduced to a hydroxyl group, forming the corresponding indanol, or completely removed via methods like the Wolff-Kishner or Clemmensen reduction to yield 5,6-dimethylindane.

Ring Expansion: Transition-metal-catalyzed reactions can achieve ring expansion of the indanone core. For example, rhodium-catalyzed insertion of ethylene into the C–C bond of 1-indanones can form benzocycloheptenone skeletons. nih.gov

These derivatization strategies allow for the modification of the this compound core, enabling the synthesis of a diverse range of functionalized analogs for further investigation.

Electrophilic Aromatic Substitution Reactions on the Indenone Core

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for arenes. wikipedia.org The regioselectivity of these reactions is dictated by the electronic effects of the substituents on the benzene ring. The two methyl groups at positions 6 and 7 are electron-donating and act as activating groups, directing incoming electrophiles to the ortho and para positions. Conversely, the carbonyl group at position 1 is electron-withdrawing, deactivating the ring and directing electrophiles to the meta position.

In the case of this compound, the available positions for substitution are C-4 and C-5. The directing effects of the substituents are as follows:

The C-7 methyl group directs ortho to C-6 (occupied) and para to C-4.

The C-6 methyl group directs ortho to C-7 (occupied) and C-5.

The C-1 carbonyl group directs meta to C-5 and C-7 (occupied).

Considering these combined influences, the C-4 and C-5 positions are both activated. However, the C-4 position is sterically less hindered and is strongly activated by the para-directing C-7 methyl group. The C-5 position is activated by the C-6 methyl group (ortho) and also influenced by the meta-directing, deactivating carbonyl group. Therefore, electrophilic substitution is predicted to occur preferentially at the C-4 position. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield the 4-substituted derivative as the major product. For instance, formylation via the Vilsmeier-Haack reaction, which involves an electrophilic iminium ion, readily occurs on electron-rich aromatic rings to produce aryl aldehydes. wikipedia.orgorganic-chemistry.org

Reduction and Oxidation Reactions of the Carbonyl and Aromatic Moieties

The carbonyl group and the aromatic system of this compound can undergo a variety of reduction and oxidation reactions.

Reduction Reactions

The ketone functionality is readily reduced to either a secondary alcohol or a methylene group using standard organic chemistry methodologies.

Reduction to an Alcohol: Treatment with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) selectively reduces the ketone to the corresponding alcohol, 6,7-Dimethyl-2,3-dihydro-1H-inden-1-ol. Sodium borohydride is a mild reducing agent that does not affect the aromatic ring or other functional groups like esters that might be present in more complex derivatives.

Deoxygenation to an Alkane: Complete removal of the carbonyl oxygen to form the corresponding alkane, 5,6-Dimethyl-2,3-dihydro-1H-indene, can be achieved under strongly acidic or basic conditions.

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. nih.govwikipedia.org These strongly acidic conditions make it particularly suitable for aryl-alkyl ketones that are stable in acid. nih.gov

The Wolff-Kishner reduction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. illinois.edulongdom.org This method is complementary to the Clemmensen reduction and is used for substrates that are sensitive to strong acid. scienceopen.com

Oxidation Reactions

Oxidation of the indenone core can lead to different products depending on the reagents and conditions. A notable transformation is the Baeyer-Villiger oxidation, which converts ketones into esters. wikipedia.org In the case of a cyclic ketone like this compound, this reaction results in the formation of a lactone (a cyclic ester). The reaction proceeds by inserting an oxygen atom between the carbonyl carbon and an adjacent carbon. wikipedia.orgorganic-chemistry.org The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms; typically, the more substituted carbon migrates preferentially. organic-chemistry.org For this indanone, migration of the more substituted benzylic carbon would lead to a seven-membered lactone.

Condensation and Coupling Reactions Leading to Novel Derivatives

The α-methylene group (C-2) adjacent to the carbonyl in this compound is acidic and can be deprotonated by a base to form an enolate. This enolate is a key intermediate in various condensation and coupling reactions, enabling the synthesis of a wide range of derivatives.

A prominent example is the Knoevenagel condensation , which is a modification of the aldol condensation. wikipedia.org It involves the reaction of the indanone with an aldehyde or ketone in the presence of a mild base. This reaction is often followed by spontaneous dehydration to yield an α,β-unsaturated ketone, specifically a 2-benzylidene-1-indanone (B110557) derivative when an aromatic aldehyde is used. scienceopen.comacs.org These chalcone-like structures are valuable scaffolds in medicinal chemistry. scienceopen.com

The general scheme for the Knoevenagel condensation of this compound with various benzaldehydes is shown below.

Scheme 1: General Knoevenagel condensation reaction.

| Entry | Ar-CHO Substituent | Product Name | Catalyst/Solvent | Yield (%) |

| 1 | 4-(Dimethylamino)benzaldehyde | (E)-2-(4-(Dimethylamino)benzylidene)-6,7-dimethyl-2,3-dihydro-1H-inden-1-one | NaOH / EtOH | - |

| 2 | 3,4-Dihydroxybenzaldehyde | (E)-2-(3,4-Dihydroxybenzylidene)-6,7-dimethyl-2,3-dihydro-1H-inden-1-one | HCl / MeOH | - |

| 3 | 4-Methylbenzaldehyde | 2-(4-Methyl)benzylidene-6,7-dimethyl-indan-1-one | NaOH / EtOH | - |

| Yield data for these specific derivatives is not readily available in the cited literature, but similar reactions on related indanones proceed in good to excellent yields. nih.govscienceopen.com |

Furthermore, the enolate of the indanone can participate in Michael additions, which form the first step of the Robinson annulation . wikipedia.orgmasterorganicchemistry.com This powerful ring-forming sequence involves the conjugate addition of the enolate to an α,β-unsaturated ketone (like methyl vinyl ketone), followed by an intramolecular aldol condensation to construct a new six-membered ring. masterorganicchemistry.comlibretexts.org

Investigating Reaction Mechanisms and Intermediates (e.g., 6π-Electrocyclization)

The mechanistic pathways of reactions involving the indanone scaffold are of significant interest, particularly those involving pericyclic reactions. While the Nazarov cyclization, a 4π-electrocyclization of divinyl ketones, is a key method for synthesizing the five-membered ring of the indanone core itself, the indenone can participate in other types of electrocyclizations. longdom.orgwikipedia.orgorganic-chemistry.org

Photochemical reactions provide a route to unique molecular architectures through electrocyclic reactions. For instance, a photochemical cascade reaction has been reported for a substituted 7-alkenyloxy-1-indanone. nih.govnih.gov This process is initiated by an intramolecular ortho photocycloaddition ([2+2] cycloaddition) of the carbonyl group and the tethered alkene. nih.govbeilstein-journals.org The resulting strained intermediate can then undergo a thermal disrotatory ring opening, which constitutes a 6π-electrocyclization, to form a triene intermediate. nih.gov Subsequent photochemical [4π]-cyclization can lead to complex polycyclic products. nih.gov This highlights the potential of the indanone core to serve as a platform for complex light-induced transformations where 6π-electrocyclization is a crucial mechanistic step.

The key electrocyclic step in this cascade is the thermal ring-opening of the diene intermediate formed after the initial photocycloaddition. According to Woodward-Hoffmann rules, this 6π-electron process proceeds in a disrotatory fashion to relieve ring strain and form the triene. nih.gov Understanding such mechanistic pathways is critical for designing synthetic routes to novel and structurally complex molecules derived from the indanone scaffold.

Advanced Spectroscopic and Analytical Characterization Techniques for 6,7 Dimethyl 2,3 Dihydro 1h Inden 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the aliphatic protons of the five-membered ring, and the protons of the two methyl groups. The aromatic region would likely display two singlets for the protons at positions 4 and 5, a consequence of the specific substitution pattern. The methylene (B1212753) (-CH2-) groups at positions 2 and 3 would appear as multiplets, typically triplets, in the aliphatic region of the spectrum. The two methyl groups at positions 6 and 7 would each produce a sharp singlet signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would be characterized by a signal for the carbonyl carbon (C=O) in the downfield region (typically >190 ppm). Signals for the six aromatic carbons would also be present, with quaternary carbons showing different intensities than those bearing a proton. The aliphatic carbons of the methylene groups and the carbons of the two methyl groups would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| Carbonyl (C1) | --- | ~207 | --- |

| Methylene (C2) | ~2.7 | ~36 | Triplet |

| Methylene (C3) | ~3.0 | ~26 | Triplet |

| Aromatic (C4) | ~7.3 | ~127 | Singlet |

| Aromatic (C5) | ~7.5 | ~135 | Singlet |

| Aromatic (C6) | --- | ~138 | --- |

| Aromatic (C7) | --- | ~145 | --- |

| Aromatic (C3a) | --- | ~135 | --- |

| Aromatic (C7a) | --- | ~155 | --- |

| Methyl (on C6) | ~2.3 | ~19 | Singlet |

| Methyl (on C7) | ~2.6 | ~21 | Singlet |

Note: The chemical shifts are estimated values based on analogous structures and may vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group of the ketone. This peak is typically observed in the range of 1690-1715 cm⁻¹. Other significant absorptions include those for aromatic C-H stretching, aliphatic C-H stretching, and aromatic C=C stretching.

Interactive Data Table: Characteristic FTIR Absorption Bands

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1690 - 1715 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-H Bend | 1350 - 1450 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₁H₁₂O, corresponding to a molecular weight of approximately 160.21 g/mol .

In an electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺) at m/z 160. The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for indanones include the loss of a carbon monoxide molecule (CO, 28 Da), leading to a significant peak at m/z 132. Another characteristic fragmentation is the loss of a methyl group (CH₃, 15 Da), resulting in a peak at m/z 145. Further fragmentation of these primary ions provides additional structural information.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Fragment Lost |

| 160 | [C₁₁H₁₂O]⁺ | Molecular Ion (M⁺) |

| 145 | [C₁₀H₉O]⁺ | [CH₃] |

| 132 | [C₁₀H₁₂]⁺ | [CO] |

| 117 | [C₉H₉]⁺ | [CO] + [CH₃] |

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS, LC-MS, UPLC) for Purity and Separation

Advanced chromatographic techniques are essential for the separation, identification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis and purification of indanone derivatives. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic system of the indanone provides strong UV absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nist.gov It is well-suited for the analysis of volatile and thermally stable compounds like this compound. The GC separates the compound from any impurities, and the mass spectrometer provides a mass spectrum for definitive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a powerful combination for analyzing compounds that may not be suitable for GC. It allows for the separation of the compound by liquid chromatography followed by mass analysis, providing both retention time and mass-to-charge ratio for confirmation.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. This technique can be particularly useful for high-throughput analysis and for separating closely related impurities.

These chromatographic methods are crucial for quality control, ensuring the purity of the compound and identifying any byproducts from its synthesis.

Computational and Theoretical Investigations of 6,7 Dimethyl 2,3 Dihydro 1h Inden 1 One

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. researchgate.netnih.gov For 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one, DFT calculations would be employed to determine its most stable three-dimensional shape (optimized geometry) by finding the lowest energy arrangement of its atoms. researchgate.netscispace.com These calculations would also provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

A key component of DFT studies is the analysis of Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.orgschrodinger.com A small gap generally indicates that a molecule is more reactive and can be more easily excited, whereas a large gap suggests higher stability and lower chemical reactivity. wikipedia.orgmdpi.com For this compound, calculating this gap would provide a quantitative measure of its kinetic stability and electronic excitation potential. schrodinger.com These calculations would correlate with the molecule's potential color and its behavior in charge-transfer interactions. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| Energy Gap (ΔE) | The difference in energy between LUMO and HOMO | Data not available |

Calculation of Global Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Chemical Hardness)

Key descriptors that would be calculated for this compound include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO. mdpi.com

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO. mdpi.com

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution, calculated as η ≈ (I - A) / 2. researchgate.netarxiv.org Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Electronegativity (χ): The ability of the molecule to attract electrons, calculated as χ ≈ (I + A) / 2.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). arxiv.org

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Description | Hypothetical Value |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron. | Data not available |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when adding an electron. | Data not available |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron configuration. | Data not available |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Ability to attract electrons. | Data not available |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Capacity to accept electrons. | Data not available |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, which has some conformational flexibility in its five-membered ring, MD simulations would reveal how the molecule behaves in different environments (e.g., in a vacuum or in a solvent). researchgate.net These simulations would identify the most stable conformations (shapes) and the energy barriers between them, providing a dynamic picture of the molecule's behavior that complements the static information from DFT. nih.gov

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For this compound, these predictions would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies would predict the appearance of its IR spectrum, helping to assign specific peaks to the stretching and bending of particular bonds (e.g., the C=O carbonyl stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of ¹H and ¹³C NMR chemical shifts would aid in the structural elucidation and confirmation of the compound.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and thus the wavelengths of maximum absorption (λ_max) in its UV-Vis spectrum.

Computational Modeling of Reaction Mechanisms and Transition States

Should this compound be involved in a chemical reaction, computational modeling could be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates. Crucially, this modeling can locate the transition state —the high-energy, fleeting arrangement of atoms that represents the point of no return in a reaction. mit.edunih.gov Determining the energy of this transition state allows for the calculation of the reaction's activation energy, which is essential for understanding the reaction rate. fossee.in

Quantitative Structure-Activity Relationship (QSAR) and Prediction of Activity Spectra for Substances (PASS) Modeling

If a series of indenone derivatives, including this compound, were synthesized and tested for a specific biological activity (e.g., as an enzyme inhibitor), QSAR modeling could be applied. nih.govresearchgate.net QSAR is a statistical method that attempts to correlate variations in the chemical structure of compounds with changes in their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. researchgate.net

Similarly, PASS modeling is a computational tool that predicts the likely biological activities of a compound based on its structure. A PASS analysis for this compound would generate a broad spectrum of potential biological effects, helping to guide experimental testing for pharmacological applications.

Applications in Medicinal Chemistry and Drug Discovery Platforms

Identification of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one as a Lead Compound for Pharmaceutical Development

In drug discovery, a "lead compound" is a chemical structure that displays pharmacological activity and serves as the starting point for developing new drugs through chemical modifications. The indanone core is considered a "privileged scaffold" because it is a structural framework capable of binding to multiple biological targets, making its derivatives promising candidates for treating a variety of diseases. researchgate.netnih.govresearchgate.net

The therapeutic potential of the indanone skeleton was prominently highlighted by the successful development of Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. dntb.gov.uanih.gov This success has spurred extensive research into other indanone derivatives for various therapeutic applications, including neurodegenerative disorders, cancer, and inflammatory conditions. dntb.gov.uanih.govnih.gov While specific research identifying this compound as a formal lead compound for a particular disease is not extensively documented, its position within this pharmacologically significant class marks it as a compound of high interest for pharmaceutical development. Its dimethyl substitution offers a distinct electronic and steric profile compared to other analogs, providing a unique starting point for lead optimization campaigns.

Design and Synthesis of Novel Therapeutic Agents Based on the Indanone Core

The indanone core provides a robust foundation for the rational design and synthesis of novel therapeutic agents. Medicinal chemists frequently use this scaffold as a starting point, modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. By adding different functional groups to the indanone ring system, researchers can create libraries of new compounds to screen for activity against various biological targets. nih.govnih.gov

For instance, numerous studies have focused on creating analogs of Donepezil by modifying the indanone moiety to develop new treatments for Alzheimer's disease. nih.govnih.gov Research has also shown that derivatives of the indanone scaffold exhibit potent anticancer and anti-inflammatory activities. nih.govnih.govresearchgate.net The synthesis of these novel agents often involves using a substituted indanone, such as this compound, as the initial building block. Its reactive carbonyl group and aromatic ring allow for a wide range of chemical transformations, enabling the construction of diverse and complex molecular architectures tailored for specific therapeutic targets. nih.govresearchgate.net

Table 1: Therapeutic Areas Investigated for Indanone Derivatives

| Therapeutic Area | Target/Mechanism of Action |

|---|---|

| Neurodegenerative Diseases (e.g., Alzheimer's) | Acetylcholinesterase (AChE) Inhibition, Monoamine Oxidase (MAO) Inhibition |

| Oncology (Cancer) | Tubulin Polymerization Inhibition, Antiproliferative Activity |

| Inflammatory Diseases | Cyclooxygenase (COX) Inhibition, Anti-inflammatory Activity |

| Infectious Diseases | Antiviral, Antimicrobial, Antimalarial Activity |

Role as Key Pharmaceutical Intermediates in Drug Synthesis

A pharmaceutical intermediate is a chemical compound that is a stepping stone in the synthesis of an active pharmaceutical ingredient (API). This compound serves as a valuable chemical intermediate due to its fused ring system and reactive carbonyl group, which are ideal for building more complex molecules. cu.edu.eg

This compound is classified as a "Protein Degrader Building Block," indicating its utility in the cutting-edge field of Targeted Protein Degradation (TPD). cu.edu.eg TPD is an emerging therapeutic strategy that uses small molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to selectively eliminate disease-causing proteins. The structural characteristics of this compound make it a suitable component for incorporation into these complex degrader molecules. Its role as an intermediate allows for the systematic construction of potential new drugs, particularly in oncology and neurodegenerative disease research where the indanone scaffold has already shown significant promise. cu.edu.eg

Industrial and Advanced Materials Science Applications of 6,7 Dimethyl 2,3 Dihydro 1h Inden 1 One

Utilization as Specialty Chemicals and Synthetic Intermediates in Fine Chemistry

6,7-Dimethyl-2,3-dihydro-1H-inden-1-one, a member of the indanone family, serves as a valuable synthetic intermediate in the field of fine chemistry. nbinno.com The structural motif of indanones is present in numerous biologically active natural products and plays a significant role in medicinal chemistry and the development of pharmaceuticals. orgsyn.org The reactivity of the indanone core, characterized by a fused benzene (B151609) ring and a cyclopentanone (B42830) ring, allows for a variety of chemical transformations, making it a versatile building block for more complex organic molecules. beilstein-journals.orgnih.gov

The primary application of this compound in this context is as a precursor for the synthesis of more elaborate chemical structures. The carbonyl group and the aromatic ring are key reactive sites, enabling a range of modifications. beilstein-journals.org Indanone derivatives are known to be precursors for various pharmaceuticals, agrochemicals, and fragrances. nbinno.comnih.gov While specific industrial-scale applications for this particular dimethylated indanone are not extensively detailed in publicly available literature, its structural similarity to other commercially relevant indanones suggests its potential in these areas.

The synthesis of various substituted indanones is a well-established area of organic chemistry, with numerous methods developed for their preparation, including Friedel-Crafts acylations and alkylations. orgsyn.orgbeilstein-journals.org These synthetic routes allow for the introduction of various functional groups onto the indanone scaffold, further expanding its utility as an intermediate. The resulting complex molecules are often evaluated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. chemrxiv.orgontosight.ai

| Application Area | Role of this compound | Examples of End Products (from related indanones) |

|---|---|---|

| Pharmaceuticals | Building block for complex active pharmaceutical ingredients (APIs). | Donepezil (Alzheimer's disease treatment), various experimental drug candidates. nih.govresearchgate.net |

| Agrochemicals | Intermediate in the synthesis of herbicides and insecticides. | Indaziflam (herbicide). |

| Fragrances | Precursor to fragrance molecules with specific scent profiles. | Various synthetic musks and woody fragrances. |

Incorporation into Polymers and Resins for Material Science Applications

The incorporation of indanone derivatives into polymers and resins is an area of interest in material science due to the rigid and aromatic nature of the indanone core, which can impart desirable thermal and mechanical properties to the resulting materials. While the scientific literature contains references to the use of the broader class of indanone compounds in the synthesis of specialty chemicals and materials, including polymers and resins, specific research detailing the use of this compound as a monomer or co-monomer is limited. d-nb.info

In principle, the carbonyl group of this compound could be functionalized to introduce polymerizable groups, or the aromatic ring could be involved in polymerization reactions such as those used to produce phenolic resins. The presence of the two methyl groups on the benzene ring would influence the reactivity of the monomer and the properties of the resulting polymer, such as solubility and thermal stability.

A recent study has explored the use of indanone-based conjugated polymers for visible light-driven hydrogen evolution from water. rsc.org In this research, 1,1-dicyanomethylene-3-indanone (IC) was used as a strong electron-withdrawing end group in the polymer structure, highlighting the potential of the indanone motif in the design of functional organic materials. rsc.org Although this study does not specifically use this compound, it demonstrates the utility of the indanone scaffold in advanced materials.

Further research is required to explore the potential of this compound in polymer and resin chemistry. Such studies would involve the synthesis of polymers containing this specific moiety and the characterization of their physical and chemical properties to determine their suitability for various material science applications.

| Potential Polymer Type | Possible Role of this compound | Potential Properties |

|---|---|---|

| Polyesters/Polyamides | Functionalized derivative used as a diol or diamine monomer. | Increased rigidity, thermal stability, and specific optical properties. |

| Phenolic Resins | Co-reactant with phenol (B47542) and formaldehyde. | Modified thermal and mechanical properties. |

| Conjugated Polymers | As a building block for the polymer backbone or as a pendant group. | Specific electronic and optical properties for applications in organic electronics. |

Potential as Ligands in Catalytic Systems

The indenyl ligand, which can be derived from the corresponding indanone, is a well-established ligand in organometallic chemistry and has shown significant potential in various catalytic systems. nih.govwikipedia.org Transition metal complexes bearing indenyl ligands often exhibit enhanced catalytic activity compared to their cyclopentadienyl (B1206354) (Cp) analogues, a phenomenon known as the "indenyl effect". nih.govwikipedia.org This effect is attributed to the ability of the indenyl ligand to undergo "ring slippage" from an η⁵-coordination mode to an η³-coordination mode, which facilitates substrate binding and product release during the catalytic cycle. researchgate.netrsc.org

The substitution pattern on the indenyl ligand can significantly influence the electronic and steric properties of the metal center, and thus the activity and selectivity of the catalyst. d-nb.info The presence of two methyl groups on the six-membered ring of the indenyl ligand derived from this compound would increase the electron-donating ability of the ligand compared to the unsubstituted indenyl ligand. This increased electron density at the metal center can impact the catalytic performance in various reactions.

Indenyl-containing transition metal complexes have been successfully employed as catalysts in a range of organic transformations, including:

Polymerization of olefins: Chiral bis(indenyl)zirconium complexes are excellent catalysts for the stereoregular polymerization of polypropylene. nih.gov

Hydroacylation of olefins: Indenyl rhodium complexes have been shown to be active catalysts for the intermolecular hydroacylation of olefins. nih.gov

Cycloaddition reactions: Group 9 indenyl transition metal complexes have been used in [2+2+2] cycloaddition reactions of alkynes. nih.gov

C-H activation: Chiral indenyl rhodium catalysts have been successfully applied in asymmetric C-H activation reactions. researchgate.net

While specific studies on catalytic systems employing ligands derived directly from this compound are not abundant in the searched literature, the well-documented influence of the indenyl ligand and its substituents on catalytic activity suggests that metal complexes of the 6,7-dimethylindenyl ligand could be promising candidates for various catalytic applications.

| Catalytic Reaction | Metal | Role of Indenyl Ligand | Observed Effect |

|---|---|---|---|

| Olefin Polymerization | Zr, Ti | Controls stereoselectivity and polymer properties. | Production of isotactic polypropylene. nih.gov |

| Hydroacylation | Rh | Enhances catalytic activity. | Increased turnover rates compared to Cp analogues. nih.gov |

| Cycloaddition | Rh | Accelerates reaction rates. | Faster and cleaner conversion to desired products. nih.gov |

| C-H Amidation | Rh | Accelerates directed ortho C-H amidation. | Significant rate and yield enhancements. chemrxiv.org |

Challenges and Future Research Directions for 6,7 Dimethyl 2,3 Dihydro 1h Inden 1 One

Overcoming Synthetic Hurdles for Scalable and Sustainable Production

The development of any new chemical entity is fundamentally reliant on the ability to synthesize it in a manner that is both efficient and scalable. While numerous methods exist for the synthesis of the core indanone scaffold, the specific production of 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one on a large and sustainable scale presents several challenges.

Traditional synthetic routes to indanones, such as the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, often necessitate harsh reaction conditions, including the use of strong acids and high temperatures. beilstein-journals.org These conditions can lead to the formation of undesired byproducts and pose significant environmental concerns. A patent for the synthesis of 2,6-dimethyl-1-indanone, a related isomer, highlights a process involving Friedel-Crafts acylation followed by an alkylation reaction, which requires the use of aluminum trichloride (B1173362) as a catalyst and chlorinated solvents. google.com While effective on a laboratory scale, the translation of such methods to industrial production can be problematic due to the corrosive nature of the reagents and the generation of significant waste streams.

Future research in this area should focus on the development of novel synthetic strategies that are not only high-yielding but also adhere to the principles of sustainable chemistry. This could involve the exploration of alternative catalytic systems, such as solid acid catalysts or metal-organic frameworks, which can be easily recovered and reused. Furthermore, the use of greener solvents and reaction conditions, such as microwave-assisted synthesis or flow chemistry, could significantly reduce the environmental impact of the production process. preprints.org A recent development in the synthesis of aromatic ketones involves a visible-light-induced aerobic C-H oxidation reaction in water, offering an environmentally friendly alternative to traditional methods. chemistryviews.org The application of such innovative approaches to the synthesis of this compound could pave the way for its scalable and sustainable production.

| Synthetic Method | Typical Reagents and Conditions | Potential Challenges for Scalable Production | Potential Sustainable Alternatives |

| Intramolecular Friedel-Crafts Acylation | 3-Arylpropionic acid, strong acid (e.g., H2SO4, PPA), high temperature | Corrosive reagents, high energy consumption, byproduct formation | Solid acid catalysts, ionic liquids, microwave-assisted synthesis |

| Friedel-Crafts Acylation/Alkylation | Aryl halide, acyl chloride, Lewis acid (e.g., AlCl3), alkylating agent | Stoichiometric use of Lewis acids, generation of hazardous waste | Catalytic Friedel-Crafts reactions, use of recyclable catalysts |

| Nazarov Cyclization | Divinyl ketones, Lewis or Brønsted acid | Limited substrate scope, potential for side reactions | Asymmetric Nazarov cyclization, use of milder catalysts |

Deeper Elucidation of Complex Biological Mechanisms of Action

The indanone scaffold is a common feature in a wide array of biologically active molecules, exhibiting properties ranging from anticancer and antimicrobial to neuroprotective. researchgate.netnih.govrjptonline.org For instance, the well-known drug Donepezil, used in the treatment of Alzheimer's disease, contains an indanone moiety and functions as an acetylcholinesterase inhibitor. nih.gov While the biological activity of this compound has not been specifically reported, its structural similarity to other bioactive indanones suggests that it may possess interesting pharmacological properties.

A significant challenge lies in the fact that the precise mechanism of action for many indanone derivatives is not fully understood. The biological effects of these compounds are often multifaceted, involving interactions with multiple cellular targets. Future research should, therefore, aim to conduct a comprehensive biological evaluation of this compound. This would involve high-throughput screening against a diverse panel of biological targets to identify potential therapeutic areas.

Once a promising biological activity is identified, a deeper elucidation of the underlying mechanism of action will be crucial. This will necessitate a combination of in vitro biochemical and cell-based assays, as well as in silico modeling studies. For example, if the compound exhibits anticancer activity, further studies would be required to determine if it acts via apoptosis, cell cycle arrest, or inhibition of specific signaling pathways. Understanding the structure-activity relationship (SAR) by synthesizing and testing a library of related derivatives will also be essential for optimizing the potency and selectivity of the compound.

| Potential Biological Activity | Known Indanone Examples | Potential Mechanisms to Investigate |

| Neuroprotective | Donepezil (acetylcholinesterase inhibitor) nih.gov | Inhibition of acetylcholinesterase, modulation of monoamine oxidases, anti-inflammatory effects nih.gov |

| Anticancer | Various substituted indanones with cytotoxic effects beilstein-journals.org | Induction of apoptosis, cell cycle arrest, inhibition of protein kinases |

| Antimicrobial | Substituted indanone acetic acid derivatives rjptonline.org | Disruption of cell membrane integrity, inhibition of essential enzymes |

| Anti-inflammatory | Indanone derivatives with anti-inflammatory properties researchgate.net | Inhibition of cyclooxygenase (COX) enzymes, modulation of inflammatory signaling pathways |

Advancing Translational Research from In Vitro to In Vivo Models

The successful translation of a promising compound from the laboratory to a clinical setting is a long and arduous process, fraught with challenges. For this compound, a significant hurdle will be the lack of any existing preclinical data. Once a specific biological activity is confirmed in vitro, the next critical step will be to evaluate its efficacy and safety in animal models.

A major challenge in translational research is the often-poor correlation between in vitro activity and in vivo efficacy. A compound that shows high potency in a cell-based assay may fail to demonstrate the desired effect in a living organism due to a variety of factors, including poor pharmacokinetics (absorption, distribution, metabolism, and excretion) and unforeseen toxicity. Therefore, early assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound will be paramount.

Future research should focus on a systematic approach to preclinical development. This will involve the use of appropriate animal models of disease to assess the in vivo efficacy of the compound. For instance, if the compound shows potential as a neuroprotective agent, it would need to be tested in animal models of Alzheimer's or Parkinson's disease. nih.gov Concurrently, detailed pharmacokinetic and toxicology studies will need to be conducted to establish a safe and effective dosing regimen. The development of novel drug delivery systems could also be explored to improve the bioavailability and therapeutic index of the compound.

Integration of Green Chemistry Principles in Future Research Endeavors

The principles of green chemistry are increasingly being integrated into all aspects of chemical research and development, from drug discovery to materials science. For a relatively unexplored compound like this compound, there is a unique opportunity to embed these principles from the outset of its research and development lifecycle.

As discussed in the context of its synthesis, the adoption of green chemistry principles can lead to more sustainable and cost-effective production methods. chemistryviews.orgucl.ac.ukinnoget.com This includes the use of renewable starting materials, the minimization of waste, and the use of safer solvents and reagents. For example, exploring biocatalytic methods for the synthesis of indanones could offer a highly selective and environmentally friendly alternative to traditional chemical methods. ucl.ac.uk

Beyond synthesis, green chemistry principles can also be applied to the biological evaluation and formulation of the compound. This could involve the use of in vitro and in silico methods to reduce the reliance on animal testing, as well as the development of environmentally benign formulations. By embracing a green chemistry approach, the future research and development of this compound can be conducted in a manner that is not only scientifically rigorous but also environmentally responsible. A recent study demonstrated a green synthesis of indanones using a Nazarov cyclisation reaction in a green solvent, highlighting the feasibility of such approaches. preprints.org

Q & A

Q. What are the established synthetic routes for 6,7-dimethyl-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized for academic-scale production?

A common method involves acid-catalyzed cyclization of substituted indene precursors. For example, polyphosphoric acid (PPA) has been used to promote cyclization in related indenone syntheses, with temperature control (e.g., 70°C) critical for yield optimization . Purification typically employs column chromatography with gradients of ethyl acetate/hexane. To minimize side reactions, stoichiometric ratios of reactants (e.g., methacrylic acid derivatives) should be carefully monitored .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound’s molecular structure?

- NMR : - and -NMR can confirm methyl group positions and dihydroindenone backbone.

- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard for resolving crystal structures, especially for verifying stereochemistry .

- IR spectroscopy : Carbonyl stretching (~1700 cm) and methyl C-H vibrations (~2900 cm) are diagnostic .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified under H315/H319 hazards) .

- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .

- Waste disposal : Segregate organic waste and collaborate with certified agencies for hazardous material disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data interpretation for this compound derivatives?

Q. What experimental design considerations are critical for studying the reactivity of this compound under varying catalytic conditions?

- Catalyst screening : Test Brønsted acids (e.g., HSO) vs. Lewis acids (e.g., AlCl) for electrophilic substitution reactions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates in nucleophilic additions.

- In situ monitoring : Use TLC/HPLC to track reaction progress and optimize termination points .

Q. What computational modeling approaches are suitable for predicting the physicochemical properties of this compound?

- DFT calculations : Simulate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in photochemical studies.

- Molecular dynamics (MD) : Model solubility parameters in aqueous/organic mixtures using force fields like OPLS-AA.

- Validation : Cross-check computed vibrational spectra with experimental IR data .

Q. How can regioselectivity be controlled when introducing functional groups to the this compound scaffold?

- Directing groups : Install electron-withdrawing groups (e.g., esters) at the 2-position to direct electrophilic substitution to the 5- or 8-positions.

- Protection strategies : Temporarily block reactive sites (e.g., carbonyl groups) using silyl ethers during multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.